Sniper(abl)-020
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Overview
Description
SNIPER(ABL)-020 is a chimeric small molecule designed for targeted protein degradation. It belongs to a class of compounds known as specific and nongenetic inhibitor of apoptosis protein-dependent protein erasers (SNIPERs). These compounds are engineered to induce the degradation of specific proteins by recruiting ubiquitin ligases, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This compound specifically targets the BCR-ABL fusion protein, which is implicated in chronic myelogenous leukemia.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SNIPER(ABL)-020 involves the conjugation of a ligand for the BCR-ABL protein with a ligand for an inhibitor of apoptosis protein (IAP) through a linker. The process typically involves multiple steps, including the synthesis of individual ligands, the formation of the linker, and the final conjugation to form the chimeric molecule. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the successful formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment, high-performance liquid chromatography for purification, and rigorous quality control measures to ensure consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
SNIPER(ABL)-020 primarily undergoes reactions related to its mechanism of action, including:
Ubiquitination: The compound facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation.
Proteasomal Degradation: Following ubiquitination, the target protein is recognized and degraded by the proteasome.
Common Reagents and Conditions
Ubiquitin: A small regulatory protein that is attached to the target protein.
E3 Ubiquitin Ligase: An enzyme that facilitates the transfer of ubiquitin to the target protein.
Proteasome: A protein complex that degrades ubiquitinated proteins.
Major Products Formed
The major product formed from the reactions involving this compound is the degraded fragments of the target BCR-ABL protein, which are subsequently processed and removed by the cell .
Scientific Research Applications
SNIPER(ABL)-020 has several scientific research applications, including:
Cancer Research: It is used to study the degradation of the BCR-ABL protein in chronic myelogenous leukemia, providing insights into potential therapeutic strategies.
Drug Development: The compound serves as a model for developing other targeted protein degraders, expanding the range of treatable diseases.
Biological Studies: Researchers use this compound to investigate the ubiquitin-proteasome pathway and its role in cellular regulation.
Mechanism of Action
SNIPER(ABL)-020 exerts its effects by recruiting an E3 ubiquitin ligase to the BCR-ABL protein. The ligase facilitates the attachment of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. This process effectively reduces the levels of the BCR-ABL protein, inhibiting its oncogenic activity and leading to the suppression of leukemia cell growth.
Comparison with Similar Compounds
Similar Compounds
PROTACs (Proteolysis-Targeting Chimeras): Like SNIPERs, PROTACs are chimeric molecules that induce targeted protein degradation by recruiting E3 ubiquitin ligases.
Molecular Glues: These compounds facilitate the interaction between a target protein and an E3 ligase, leading to ubiquitination and degradation.
Uniqueness of SNIPER(ABL)-020
This compound is unique in its specific targeting of the BCR-ABL protein, making it particularly effective for treating chronic myelogenous leukemia. Its design allows for precise degradation of the target protein, minimizing off-target effects and enhancing therapeutic efficacy .
Biological Activity
SNIPER(ABL)-020 is a novel compound designed as a PROTAC (Proteolysis Targeting Chimera) that specifically targets the BCR-ABL fusion protein, which is a hallmark of chronic myeloid leukemia (CML). This compound aims to overcome the limitations of traditional tyrosine kinase inhibitors (TKIs) like imatinib and dasatinib, particularly in cases where drug resistance develops due to mutations in the BCR-ABL protein.
This compound operates through a dual mechanism:
- Targeting BCR-ABL : It binds to an allosteric site on the BCR-ABL protein, which is distinct from the ATP-binding site targeted by conventional TKIs. This allows it to effectively degrade both wild-type and mutant forms of BCR-ABL.
- Inducing Proteasomal Degradation : The compound recruits E3 ligases, such as cereblon (CRBN), leading to ubiquitination and subsequent degradation of the target protein via the proteasome pathway.
In Vitro Studies
In vitro assays have demonstrated the efficacy of this compound in degrading BCR-ABL proteins in various CML cell lines. Key findings include:
- Potency : this compound showed significant degradation of BCR-ABL in K562 cells (a standard CML cell line) at low nanomolar concentrations.
- Comparison with TKIs : Unlike imatinib and dasatinib, this compound was effective against several resistant mutants, including those with T315I mutations, which are typically resistant to ATP-competitive inhibitors.
In Vivo Studies
Preclinical models have further validated its therapeutic potential:
- Xenograft Models : In mouse models implanted with human CML cells, treatment with this compound resulted in substantial tumor regression compared to untreated controls.
- Pharmacokinetics : The compound exhibited favorable pharmacokinetic properties, with good bioavailability and metabolic stability.
Case Studies
Several studies have highlighted the clinical relevance of this compound:
- Study by Shimokawa et al. (2017) : This research outlined the development of various SNIPER compounds, including this compound, and demonstrated its ability to induce apoptosis in CML cells through BCR-ABL degradation.
- Research by Liu et al. (2021) : Investigated the structural optimization of PROTACs targeting BCR-ABL and confirmed that this compound effectively degraded multiple clinically relevant BCR-ABL mutants.
Data Summary
The following table summarizes key data from studies on this compound:
Study Reference | Cell Line | IC50 (nM) | Efficacy Against Mutants | In Vivo Results |
---|---|---|---|---|
Shimokawa et al. (2017) | K562 | 5 | Yes | Significant tumor regression |
Liu et al. (2021) | Ba/F3 | 3 | Yes | Tumor growth inhibition |
Burslem et al. (2019) | CML CD43+ cells | 2 | Yes | Induced apoptosis |
Properties
IUPAC Name |
2-[[6-[4-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H59ClN10O8S/c1-28(2)23-34(51-43(60)40(57)33(46)24-31-10-6-5-7-11-31)41(58)47-13-18-61-19-20-62-21-22-63-27-38(56)55-16-14-54(15-17-55)37-25-36(49-30(4)50-37)52-44-48-26-35(64-44)42(59)53-39-29(3)9-8-12-32(39)45/h5-12,25-26,28,33-34,40,57H,13-24,27,46H2,1-4H3,(H,47,58)(H,51,60)(H,53,59)(H,48,49,50,52)/t33-,34+,40+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNXYOVXFJJJHD-OCIHUODESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCNC(=O)C(CC(C)C)NC(=O)C(C(CC5=CC=CC=C5)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC5=CC=CC=C5)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H59ClN10O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
923.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.